molecular formula C22H17F3N4O4 B10769101 N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide

N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide

Cat. No.: B10769101
M. Wt: 458.4 g/mol
InChI Key: UASQUKUDXJFTCO-UHFFFAOYSA-N
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Description

N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide is a synthetic compound known for its diverse applications in scientific research. This chemical structure boasts a phenyl group substituted with a trifluoromethyl group, a feature that enhances its stability and reactivity. The compound is often utilized in the fields of chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide typically involves a multi-step reaction starting from commercially available precursors. The primary steps include:

  • Nitration and Reduction:

  • Condensation: : Reacting the amino group with a carboxylic acid derivative to form an amide bond.

  • Cyclization: : Formation of the isoxazole ring through cyclization reactions under controlled conditions.

  • Functionalization: : Further modifications to introduce the trifluoromethyl and other specific groups.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce impurities. This involves:

  • High-Purity Reagents: : Utilizing reagents of the highest purity to ensure consistency.

  • Automated Reactors: : Employing automated continuous reactors to maintain precise control over reaction conditions.

  • Purification Techniques: : Implementing advanced purification techniques like chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of corresponding oxides.

  • Reduction: : Forming reduced derivatives under appropriate conditions.

  • Substitution: : Substitution reactions at the trifluoromethyl or phenyl group positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium on carbon or other transition metal catalysts for specific transformations.

Major Products Formed

Scientific Research Applications

N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide has a broad range of applications:

  • Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.

  • Biology: : Applied in the study of enzyme interactions and inhibition due to its structural complexity.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity. Pathways often involved include:

  • Enzyme Inhibition: : The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

  • Signal Transduction: : Modulation of signaling pathways by interacting with key receptors or proteins involved in cellular communication.

Comparison with Similar Compounds

When compared to similar compounds, N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide stands out due to its unique trifluoromethyl group, which provides enhanced stability and reactivity. Similar compounds include:

  • N-[2-methyl-5-[oxo-[3-amino-5-(trifluoromethyl)phenyl]methyl]phenyl]-5-isoxazolecarboxamide

  • N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-phenyl]methyl]phenyl]-5-isoxazolecarboxamide

Each of these compounds varies slightly in their chemical structure, which affects their specific properties and applications.

This should give you a comprehensive understanding of this compound

Properties

Molecular Formula

C22H17F3N4O4

Molecular Weight

458.4 g/mol

IUPAC Name

N-[2-methyl-5-[[3-(prop-2-enoylamino)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C22H17F3N4O4/c1-3-19(30)27-15-9-14(22(23,24)25)10-16(11-15)28-20(31)13-5-4-12(2)17(8-13)29-21(32)18-6-7-26-33-18/h3-11H,1H2,2H3,(H,27,30)(H,28,31)(H,29,32)

InChI Key

UASQUKUDXJFTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)NC(=O)C=C)C(F)(F)F)NC(=O)C3=CC=NO3

Origin of Product

United States

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